Cas no 97985-10-9 (N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide)

N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide 化学的及び物理的性質
名前と識別子
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- N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide
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- インチ: 1S/C15H18ClN5O6/c1-8(22)18-15-19-13(16)12-14(20-15)21(6-17-12)7-27-11(4-25-9(2)23)5-26-10(3)24/h6,11H,4-5,7H2,1-3H3,(H,18,19,20,22)
- InChIKey: QYFOWPIZFVVELP-UHFFFAOYSA-N
- ほほえんだ: O(CC(COC(C)=O)OCN1C=NC2C1=NC(=NC=2Cl)NC(C)=O)C(C)=O
N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A150920-250mg |
N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6-chloro-9H-purin-2-yl]-acetamide |
97985-10-9 | 250mg |
$ 2251.00 | 2023-04-19 | ||
TRC | A150920-25mg |
N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6-chloro-9H-purin-2-yl]-acetamide |
97985-10-9 | 25mg |
$ 282.00 | 2023-04-19 | ||
TRC | A150920-50mg |
N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6-chloro-9H-purin-2-yl]-acetamide |
97985-10-9 | 50mg |
$ 529.00 | 2023-04-19 | ||
TRC | A150920-100mg |
N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6-chloro-9H-purin-2-yl]-acetamide |
97985-10-9 | 100mg |
$ 1016.00 | 2023-04-19 |
N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamideに関する追加情報
Professional Introduction to N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide (CAS No. 97985-10-9)
N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide, with the CAS number 97985-10-9, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the purine derivatives family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by multiple functional groups, makes it a subject of interest for researchers exploring novel pharmacophores and drug candidates.
The chemical structure of N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide features a purine core substituted with acetoxy and ethoxy groups, which contribute to its unique physicochemical properties. The presence of these groups not only influences the compound's solubility and stability but also plays a crucial role in its interactions with biological targets. Specifically, the acetoxy groups can modulate the electronic properties of the molecule, while the ethoxy substituents may enhance its binding affinity to specific enzymes or receptors.
In recent years, there has been a growing interest in purine derivatives as potential therapeutic agents due to their ability to mimic natural purines and interfere with key metabolic pathways. Research has demonstrated that purine-based compounds can exhibit anti-inflammatory, antiviral, and anticancer properties. For instance, modified purines have been investigated for their role in inhibiting kinases and other enzymes involved in tumor growth and progression. The compound N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide represents a promising candidate in this context, as its structural features may confer enhanced efficacy and selectivity compared to existing drugs.
The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, condensation reactions, and protection-deprotection steps to introduce the necessary functional groups at specific positions on the purine core. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm the structural integrity of the final product.
One of the most compelling aspects of N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide is its potential application in drug discovery. The compound's ability to interact with biological targets suggests that it could be used as a scaffold for designing novel therapeutics. Researchers are particularly interested in its potential as an inhibitor of enzymes that play a role in diseases such as cancer and inflammatory disorders. Preclinical studies have begun to explore its efficacy in cell-based assays and animal models, providing preliminary evidence of its biological activity.
The pharmacokinetic properties of this compound are also under investigation. Understanding how N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies have shown that modifications to the purine core can significantly influence these properties, making it possible to fine-tune the compound's pharmacokinetic profile for better bioavailability and reduced toxicity.
In addition to its therapeutic applications, this compound has potential uses in research settings as a tool compound for studying enzyme mechanisms and drug-target interactions. Its well-defined structure allows researchers to use it as a reference standard for developing new analytical methods and for validating experimental results. Furthermore, its unique chemical properties make it suitable for use in high-throughput screening (HTS) campaigns aimed at identifying new drug candidates.
The development of N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide also highlights the importance of collaboration between academia and industry. Pharmaceutical companies are increasingly partnering with academic institutions to access innovative compounds like this one. Such collaborations foster the exchange of knowledge and resources, accelerating the pace of drug discovery and development.
Looking ahead, future research on N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin -2 -yl-acetamide will likely focus on optimizing its chemical structure for improved biological activity and pharmacokinetic properties. Advances in computational chemistry and molecular modeling will play a significant role in guiding these efforts by predicting how structural modifications will affect the compound's interactions with biological targets.
Moreover, clinical trials will be essential for evaluating the safety and efficacy of this compound in human patients. If preclinical studies continue to show promising results, N - 9 - 2 - ( Aceto xy ) - 1 - ( ac ety lo x y ) m eth y l e tho x y m eth y l - 6 - ch lor o - 9 H - p u r i n - 2 - y l - acet am ide could become one of the next generation of drugs targeting diseases such as cancer and inflammatory disorders.
97985-10-9 (N-9-2-(Acetyloxy)-1-(acetyloxy)methylethoxymethyl-6-chloro-9H-purin-2-yl-acetamide) 関連製品
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